Structural Differentiation from the Des-Nitro Benzamide Analog (CAS 372496-78-1): Electron-Withdrawing Character and Hydrogen-Bonding Capacity
The target compound (CAS 850931-88-3) differs from its closest analog N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (CAS 372496-78-1) by the presence of a para-nitro substituent on the benzamide ring. This substitution introduces a strong electron-withdrawing group (Hammett σₚ = +0.78 for NO₂ vs. 0.00 for H) that substantially alters the electronic character of the benzamide moiety [1]. The nitro group adds two hydrogen-bond acceptor sites and increases the topological polar surface area (TPSA) by approximately 20 Ų compared to the des-nitro analog, which can influence membrane permeability, efflux transporter recognition, and target binding interactions. In kinase inhibitor series, the introduction of a nitro group has been shown to modulate potency by engaging additional hydrogen-bonding interactions within the ATP-binding pocket or by influencing the conformational preference of the benzamide linkage.
| Evidence Dimension | Electron-withdrawing character (Hammett σₚ) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Hammett σₚ = +0.78 (para-NO₂); 7 H-bond acceptors; TPSA ≈ 66.3 Ų |
| Comparator Or Baseline | CAS 372496-78-1: Hammett σₚ = 0.00 (H); 4 H-bond acceptors; TPSA ≈ 46 Ų (estimated) |
| Quantified Difference | Δσₚ = +0.78; Δ H-bond acceptors = +3; ΔTPSA ≈ +20 Ų |
| Conditions | Computed molecular properties based on chemical structure; TPSA derived from fragment-based calculation method. |
Why This Matters
The nitro group fundamentally alters the electronic and hydrogen-bonding landscape of the compound, which directly impacts target binding affinity, selectivity, and pharmacokinetic behavior—making the two compounds non-interchangeable in any assay setting.
- [1] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-195. doi:10.1021/cr00002a004. View Source
